molecular formula C17H16F2N4O2 B2510173 (3,4-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034613-03-9

(3,4-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No. B2510173
CAS RN: 2034613-03-9
M. Wt: 346.338
InChI Key: CZWNYRZRXRKSEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3,4-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone” is a chemical compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are a group of compounds that have shown pronounced cytotoxic activity .

Scientific Research Applications

Synthesis in Neurological Research

(Wang, Gao, Xu, & Zheng, 2017) explored the synthesis of a PET agent for imaging the LRRK2 enzyme in Parkinson's disease. This study involved the use of related compounds to (3,4-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, highlighting its potential application in neurological research and diagnostic imaging.

Antitumor Activity

Research by (Lei, Wang, Xiong, & Lan, 2017) demonstrated the significance of morpholino-pyrimidin derivatives, which are closely related to the compound , as important intermediates in inhibiting tumor necrosis factor alpha and nitric oxide. This indicates the compound’s relevance in cancer research.

Defluorination Studies

The study of defluorination processes in related compounds was investigated by (Fasani, Tilocca, Protti, Merli, & Albini, 2008). This research provides insights into the chemical behavior of fluorinated compounds, which is essential for understanding the stability and reactivity of (3,4-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone.

Pharmaceutical Applications

(Sharma et al., 2012) investigated the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase inhibitor, which includes structural elements similar to the compound . This research underscores the potential pharmaceutical applications of such compounds.

Heterocyclic Chemistry

Studies on nucleophilic cleavage in heterocyclic compounds by (Zadorozhny, 2013) and (Zadorozhny, 2012) provide a foundation for understanding the synthesis and applications of pyrimidine-based compounds, relevant to the synthesis and application of the compound in focus.

properties

IUPAC Name

(3,4-difluorophenyl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O2/c18-13-2-1-11(7-14(13)19)16(24)23-9-12-8-20-17(21-15(12)10-23)22-3-5-25-6-4-22/h1-2,7-8H,3-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWNYRZRXRKSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

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